4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
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Overview
Description
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a picolinamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multiple steps:
Formation of the Quinoline-2-carbonyl Intermediate: This step often starts with the synthesis of quinoline derivatives through Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The quinoline-2-carbonyl group is then coupled with the pyrrolidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Picolinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The quinoline moiety is known for its antimicrobial and antimalarial properties, while the pyrrolidine ring can enhance the compound’s binding affinity to biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The combination of quinoline and pyrrolidine structures can lead to compounds with significant biological activity, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline moiety.
Mechanism of Action
The mechanism of action of 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance the compound’s binding to enzymes or receptors, modulating their activity. The picolinamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrrolidine Derivatives: Such as pyrrolidine dithiocarbamate, used in various biological studies.
Picolinamide Derivatives: Such as nicotinamide, a form of vitamin B3.
Uniqueness
4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This combination allows for a wide range of applications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19(25)18-11-14(7-9-22-18)27-15-8-10-24(12-15)20(26)17-6-5-13-3-1-2-4-16(13)23-17/h1-7,9,11,15H,8,10,12H2,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOKTAHHTVBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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